molecular formula C7H6O6S B1600019 3-Hydroxy-4-sulfobenzoic acid CAS No. 88122-95-6

3-Hydroxy-4-sulfobenzoic acid

Cat. No.: B1600019
CAS No.: 88122-95-6
M. Wt: 218.19 g/mol
InChI Key: RFXNLHJLTSWQDE-UHFFFAOYSA-N
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Description

3-Hydroxy-4-sulfobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H6O6S. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the third position and a sulfonic acid group at the fourth position on the benzene ring. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-sulfobenzoic acid typically involves the sulfonation of 3-hydroxybenzoic acid. The process can be carried out using fuming sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation. The general reaction scheme is as follows:

3-Hydroxybenzoic acid+Fuming sulfuric acid3-Hydroxy-4-sulfobenzoic acid\text{3-Hydroxybenzoic acid} + \text{Fuming sulfuric acid} \rightarrow \text{this compound} 3-Hydroxybenzoic acid+Fuming sulfuric acid→3-Hydroxy-4-sulfobenzoic acid

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-sulfobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonic acid group can be reduced to a sulfonyl group under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3,4-dihydroxybenzoic acid.

    Reduction: Formation of 3-hydroxy-4-sulfonylbenzoic acid.

    Substitution: Formation of halogenated derivatives such as 3-hydroxy-4-bromobenzoic acid.

Scientific Research Applications

3-Hydroxy-4-sulfobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the manufacture of specialty chemicals and as a pH indicator in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-sulfobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and sulfonic acid groups play a crucial role in binding to these targets, modulating their activity. The compound can inhibit or activate enzymatic reactions, depending on the context, and can also interact with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

3-Hydroxy-4-sulfobenzoic acid can be compared with other hydroxybenzoic acids, such as:

    Salicylic acid (2-Hydroxybenzoic acid): Known for its use in acne treatment and as an anti-inflammatory agent.

    p-Hydroxybenzoic acid: Commonly used as a preservative in cosmetics and pharmaceuticals.

    Protocatechuic acid (3,4-Dihydroxybenzoic acid): Exhibits antioxidant and antimicrobial properties.

Uniqueness: The presence of both hydroxyl and sulfonic acid groups in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other hydroxybenzoic acids

Properties

IUPAC Name

3-hydroxy-4-sulfobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O6S/c8-5-3-4(7(9)10)1-2-6(5)14(11,12)13/h1-3,8H,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXNLHJLTSWQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445058
Record name Benzoic acid, 3-hydroxy-4-sulfo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88122-95-6
Record name Benzoic acid, 3-hydroxy-4-sulfo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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